2-ethoxy-N-(4-phenylbutan-2-yl)benzamide
Description
2-Ethoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and an N-(4-phenylbutan-2-yl) group attached to the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological properties, including gastrokinetic activity (e.g., AS-4370) , enzyme inhibition (e.g., hyaluronidase) , and receptor modulation (e.g., P2X7 antagonists) . This compound’s structural features position it as a candidate for drug discovery, particularly in gastrointestinal or neurological applications.
Properties
IUPAC Name |
2-ethoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-22-18-12-8-7-11-17(18)19(21)20-15(2)13-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOZUMYZKHZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-phenylbutan-2-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of 2-ethoxybenzoic acid derivatives.
Reduction: Formation of 2-ethoxy-N-(4-phenylbutan-2-yl)amine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is recognized for its potential as a therapeutic agent. Research has indicated its effectiveness in targeting specific enzymes and receptors, which is crucial for drug development. For instance, derivatives of benzamide compounds have been studied for their role in inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes mellitus (T2DM) and obesity. A notable study found that certain derivatives exhibited high inhibitory activity, suggesting a promising avenue for diabetes treatment .
Table 1: Inhibitory Activity of Benzamide Derivatives
| Compound | IC50 (μM) | Selectivity | Membrane Permeability (Papp) |
|---|---|---|---|
| Compound 10m | 0.07 | 32-fold over TCPTP | |
| Compound A | 0.15 | 20-fold over TCPTP | |
| Compound B | 0.25 | 15-fold over TCPTP |
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in biological studies focusing on enzyme inhibition. Its interaction with PTP1B has been characterized to enhance insulin-stimulated glucose uptake without significant cytotoxicity, making it a candidate for further exploration in metabolic disorders .
Case Study: PTP1B Inhibition
In a controlled study, analogs of 2-ethoxy-N-(4-phenylbutan-2-yl)benzamide were synthesized and evaluated for their PTP1B inhibitory potency. The findings demonstrated that specific modifications to the benzamide structure could significantly enhance biological activity while maintaining selectivity against other phosphatases.
Material Science
Development of New Materials
Beyond medicinal applications, the compound is also being investigated in material science for its potential to create novel materials with specific properties. The structural characteristics of benzamides allow for modifications that could lead to materials with enhanced thermal or mechanical stability.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-ethoxy-N-(4-phenylbutan-2-yl)benzamide with structurally related benzamides:
Key Observations :
- Lipophilicity : The 4-iodophenyl derivative exhibits higher logP (~4.0) due to the iodine atom’s hydrophobic nature, whereas the imidazole-containing compound is more polar (logP ~1.5).
- Branched vs.
- Halogen vs. Alkoxy Substitutions : AS-4370’s 4-fluorobenzyl and chloro groups enhance metabolic stability and receptor affinity , contrasting with the target compound’s unhalogenated structure.
Gastrokinetic Agents
- AS-4370 : Demonstrates potent gastric emptying activity via 5-HT₄ receptor agonism, lacking dopamine D₂ receptor antagonism (unlike metoclopramide). The 4-fluorobenzyl and morpholine groups are critical for efficacy.
- Target Compound : The 4-phenylbutan-2-yl group may mimic AS-4370’s benzyl substituent, but its activity depends on the balance between lipophilicity and steric effects.
Enzyme Inhibitors
- Hyaluronidase Inhibitors : N-Benzyl-substituted benzamides with halogenated aryl groups show enhanced activity. The target compound’s ethoxy group may improve lipophilicity, but its lack of halogens could reduce potency.
Receptor Modulators
- P2X7 Antagonists : Benzamide inhibitors with substituted R₁/R₂ groups (e.g., trifluoromethyl) block IL-1β release. The target compound’s ethoxy and phenylbutan-2-yl groups could align with these pharmacophores.
Spectral and Crystallographic Data
- IR Spectroscopy: notes that C=O and C=S stretches (1663–1682 cm⁻¹ and 1243–1258 cm⁻¹, respectively) confirm benzamide tautomerism . The target compound’s spectra would lack C=S bands, consistent with its non-thioamide structure.
- Crystallography : compares 4-bromo-N-(2-nitrophenyl)benzamide with its methoxy analog, highlighting planar benzoyl rings and torsion angles . Similar analyses could validate the target compound’s conformation.
Biological Activity
2-Ethoxy-N-(4-phenylbutan-2-yl)benzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group and a phenylbutan-2-yl substituent, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways.
Anticancer Activity
Research indicates that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. A study highlighted that benzamide derivatives could induce apoptosis in cancer cells by inhibiting key survival pathways .
Neuroprotective Effects
Recent findings suggest that certain benzamide derivatives can act as selective inhibitors for Kv2.1 channels, which are involved in neuronal excitability. In vivo studies demonstrated that these compounds could reduce neuronal cell death in models of ischemic stroke . This neuroprotective effect may be beneficial in developing treatments for neurodegenerative diseases.
Metabolic Regulation
Another area of interest is the compound's potential role in metabolic regulation. Studies have indicated that related benzamide derivatives can enhance insulin signaling by inhibiting protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin action. This suggests potential applications in treating type 2 diabetes and obesity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | Compound showed significant inhibition of cancer cell proliferation in vitro. Induced apoptosis through caspase activation. |
| Neuroprotection | Demonstrated reduced infarct volume in MCAO rat model; decreased apoptosis in HEK293/Kv2.1 cells induced by oxidative stress. |
| Metabolic Effects | Enhanced insulin-stimulated glucose uptake; demonstrated PTP1B inhibitory activity with potential therapeutic implications for T2DM. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
